![molecular formula C20H21F2N3O3 B6543393 4-butanamido-N-{2-[(3,4-difluorophenyl)formamido]ethyl}benzamide CAS No. 1021219-93-1](/img/structure/B6543393.png)
4-butanamido-N-{2-[(3,4-difluorophenyl)formamido]ethyl}benzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s reactivity .Scientific Research Applications
Synthesis of Benzamides
The compound is a type of benzamide derivative. Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . They are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Pharmaceutical Applications
Benzamides, including this compound, are found in potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib, and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .
Chemical Computing Group (CCG) Research
The compound is associated with the Chemical Computing Group (CCG), which maintains a team of scientists, mathematicians, and software engineers engaged in research and development in the fields of Computer-Aided Molecular Design, Informatics, and Computational Chemistry and Biology .
Clean Coal Technology (CCT)
The compound is associated with Clean Coal Technology (CCT), which is one of the effective methods to address coal-associated pollution. CCT needs the practical and theoretical support of clean coal geology (CCG) .
High-Temperature Structure Applications
The compound is used in the application of CCG Sensors to a High-Temperature Structure Subjected to Thermo-Mechanical Load .
Anti-Mullerian Hormone Detection
The compound, known as F5226-0261, is used in a 96-well enzyme-linked immunosorbent assay (ELISA) for the Quantitative detection of Human AMH / Anti-Mullerian Hormone in samples of Cell Culture Supernatants, Cell Lysates, Plasma, Serum, and Tissue Homogenates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c1-2-3-18(26)25-15-7-4-13(5-8-15)19(27)23-10-11-24-20(28)14-6-9-16(21)17(22)12-14/h4-9,12H,2-3,10-11H2,1H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKDYWVZQEUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-butyramidobenzamido)ethyl)-3,4-difluorobenzamide |
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